Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate
Description
Pyrrolidinone (2,5-dioxopyrrolidine) is a cyclic ketone often used in drug design for its hydrogen-bonding and solubility-modifying properties. The thiophene ring may confer aromatic stability and influence electronic properties, while the benzamido linker could enhance binding interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-24-17(23)12-8-9-25-16(12)18-15(22)10-2-4-11(5-3-10)19-13(20)6-7-14(19)21/h2-5,8-9H,6-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEMWIXEOOQRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-3-carboxylate core, followed by the introduction of the benzamido group through an amide coupling reaction. The final step involves the incorporation of the pyrrolidinone moiety. Reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reactions are typically carried out in solvents like dichloromethane or DMF .
Chemical Reactions Analysis
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Scientific Research Applications
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new organic materials.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzamido and pyrrolidinone moieties may play a role in binding to these targets, while the thiophene ring could be involved in electronic interactions .
Comparison with Similar Compounds
Data Tables for Reference
Table 1: Structural Comparison of Methotrexate Analogs (–4)
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| Methotrexate | C₂₀H₂₂N₈O₅ | 454.44 | Pteridine + glutamic acid |
| Related Compound H | C₂₁H₂₄N₈O₅ | 468.47 | Methoxy-oxopentanoic acid substitution |
| Related Compound B | C₁₉H₂₀N₈O₅ | 440.41 | Unmethylated pteridinyl group |
| Related Compound E | C₁₅H₁₅N₇O₂·½HCl | 343.56 | Simplified benzoic acid derivative |
Research Findings and Limitations
- Gaps in Evidence: No direct data on the target compound’s synthesis, bioactivity, or stability exists in the provided materials. Methotrexate analogs serve only as indirect comparators.
- Methodological Overlap : Techniques like chromatographic resolution (–3) and dose-effect modeling () are broadly applicable but require validation for the target compound’s unique structure.
Biological Activity
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight: 302.34 g/mol
- CAS Number: Not specified in the available data.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The presence of the dioxopyrrolidine moiety suggests potential involvement in:
- Antioxidant Activity: Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress.
- Antimicrobial Properties: Thiophene derivatives have been reported to exhibit antimicrobial effects against a range of pathogens.
- Anticancer Activity: Preliminary studies indicate that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Antioxidant Activity
A study on related thiophene compounds revealed that they possess significant antioxidant properties, which can be quantified using assays such as DPPH and ABTS radical scavenging tests. The results indicated a high efficacy in reducing oxidative stress markers in vitro.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Thiophene Derivative A | 15 | DPPH |
| Thiophene Derivative B | 10 | ABTS |
Antimicrobial Activity
Research has shown that thiophene derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:
| Microorganism | MIC (µg/mL) | Compound |
|---|---|---|
| Staphylococcus aureus | 32 | A |
| Escherichia coli | 64 | A |
| Pseudomonas aeruginosa | 128 | B |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) have shown that this compound can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 20 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Case Studies
-
Case Study on Anticancer Effects:
A recent study investigated the effects of thiophene derivatives on A549 cells, demonstrating a significant reduction in cell viability at concentrations above 15 µM. The study attributed this effect to the activation of caspase pathways leading to apoptosis. -
Case Study on Antimicrobial Efficacy:
Another study evaluated the antimicrobial properties of various thiophene compounds against clinical isolates of Staphylococcus aureus. The results indicated that compounds with the dioxopyrrolidine group exhibited potent activity, with MIC values comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate, and how can reaction conditions be monitored for purity?
- Methodology : The synthesis involves multi-step reactions, starting with thiophene core formation followed by functionalization. Key steps include:
-
Thiophene ring construction : Use a Gewald reaction or cyclocondensation of ketones with cyanoacetates (e.g., ethyl 2-cyanoacetate) in the presence of sulfur .
-
Amidation : Introduce the 4-(2,5-dioxopyrrolidin-1-yl)benzamido group via coupling reagents like EDCI/HOBt in anhydrous DMF .
-
Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Data Table 1: Synthetic Yield Under Different Solvents
Solvent Catalyst Temperature (°C) Yield (%) DMF EDCI/HOBt 25 78 DCM DCC/DMAP 0–5 62 THF HATU 40 71
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions. For example, the thiophene C3 carboxylate appears as a singlet at ~165 ppm in -NMR .
- IR : Identify carbonyl stretches (amide C=O at ~1680 cm, ester C=O at ~1720 cm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+ mode, [M+H] ion) .
Q. How do the functional groups (e.g., dioxopyrrolidinyl, benzamido) influence the compound’s stability during storage?
- Methodology :
- Hydrolysis susceptibility : The dioxopyrrolidinyl group is prone to hydrolysis under acidic conditions. Stability studies (pH 1–13, 37°C) show degradation >50% at pH <3 after 24 hours .
- Storage : Store in inert atmosphere (-20°C) with desiccants to prevent ester hydrolysis .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., overlapping NMR signals) be resolved for this compound?
- Methodology :
- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., thiophene protons vs. benzamido aromatic protons) .
- Decoupling experiments : Suppress coupling effects in crowded regions (e.g., 4–5 ppm for methylene groups) .
- Crystallography : If crystals form, X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound’s biological activity?
- Methodology :
-
Functional group variation : Synthesize analogs with modified benzamido (e.g., nitro, methoxy) or pyrrolidinyl groups (e.g., substituents at N1) .
-
Biological assays : Test inhibition of kinases (e.g., EGFR) via fluorescence polarization assays. IC values correlate with electron-withdrawing substituents on the benzamido ring .
Data Table 2: SAR of Benzamido Substituents
Substituent (R) IC (nM, EGFR) LogP 2,5-Dioxopyrrolidinyl 12.3 ± 1.5 2.1 4-Nitro 8.9 ± 0.7 2.8 3-Methoxy 45.6 ± 3.2 1.9
Q. What experimental approaches can assess the compound’s stability under physiological conditions (e.g., serum, pH 7.4)?
- Methodology :
- Serum stability : Incubate with human serum (37°C, 24h) and quantify intact compound via LC-MS. Degradation products indicate esterase-mediated hydrolysis .
- pH stability : Use phosphate buffers (pH 6–8) to simulate physiological conditions. Monitor via UV-Vis (λ = 270 nm for thiophene absorption) .
Q. How can regioselectivity challenges in functionalizing the thiophene ring be addressed?
- Methodology :
- Directing groups : Install temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic substitution to C5 .
- Metal catalysis : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)/ligand) for selective C2 functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
